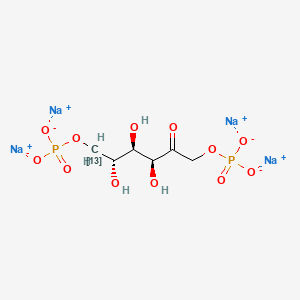

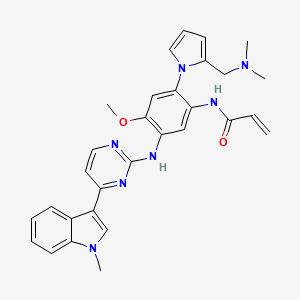

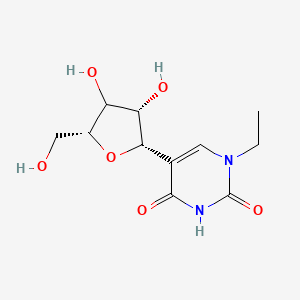

Chloropurine 9-ss-D-ribofuranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: クロロプリンリボシドは、さまざまな方法で合成できます。一般的なアプローチの1つは、特定の条件下でクロロプリンをリボースまたはその誘導体と反応させることです。 たとえば、この反応は、ヌクレオシドホスホリラーゼなどの酵素によって触媒され、トランスグリコシル化反応が促進されます 。 別の方法では、Geobacillus stearothermophilusなどの好熱性微生物を使用し、クロロプリンをクロロプリンリボシドに高効率で変換することができます .

工業生産方法: クロロプリンリボシドの工業生産は、通常、大規模な酵素合成を伴います。この方法は、収率が高く、特異性があるため、好まれています。 このプロセスでは、組換え酵素と制御された反応条件を使用して、製品の純度と一貫性を確保します .

化学反応の分析

反応の種類: クロロプリンリボシドは、以下を含むさまざまな化学反応を起こします。

置換反応: クロロプリンの塩素原子は、適切な条件下で、アミンやチオールなどの他の求核試薬と置換することができます.

酸化と還元反応: リボース部分は、酸化されてリボノラクトン誘導体を形成するか、還元されてデオキシリボース誘導体を形成することができます.

一般的な試薬と条件:

主な生成物:

4. 科学研究における用途

クロロプリンリボシドは、科学研究で幅広い用途を持っています。

化学: アデノシンデアミナーゼやイノシン一リン酸デヒドロゲナーゼなどの酵素、特に酵素の速度論と基質特異性に関する研究において、基質アナログとして使用されます.

生物学: ヌクレオシド代謝およびヌクレオシドアナログの細胞プロセスへの影響に関する研究に使用されます.

科学的研究の応用

作用機序

クロロプリンリボシドは、主にヌクレオシド代謝に関与する酵素との相互作用によって作用します。 アデノシンデアミナーゼやイノシン一リン酸デヒドロゲナーゼなどの酵素の阻害剤として作用します 。 これらの酵素を阻害することにより、クロロプリンリボシドはヌクレオチドの合成と代謝を阻害し、癌細胞の増殖抑制とアポトーシスの誘導につながります .

6. 類似化合物の比較

クロロプリンリボシドは、以下のような他のプリンヌクレオシドアナログと比較できます。

2-アミノ-6-クロロプリンリボシド: 構造は似ていますが、塩素原子の代わりに2位にアミノ基があります.

6-メチルメルカプトプリンリボシド: 塩素の代わりに6位にメチルメルカプト基が含まれています.

2-クロロアデノシン: 構造は似ていますが、6位ではなく2位に塩素原子があります.

独自性: クロロプリンリボシドは、その特定の置換パターンとさまざまな酵素に対する基質アナログとして作用する能力によって独自性があります。 6位の塩素原子は、酵素や受容体との特異的な相互作用を可能にし、生化学および医学研究の貴重なツールとなっています .

類似化合物との比較

Chloropurine riboside can be compared with other purine nucleoside analogs, such as:

2-Amino-6-chloropurine riboside: Similar in structure but with an amino group at the 2-position instead of a chlorine atom.

6-Methylmercaptopurine riboside: Contains a methylmercapto group at the 6-position instead of chlorine.

2-Chloroadenosine: Similar in structure but with a chlorine atom at the 2-position instead of the 6-position.

Uniqueness: Chloropurine riboside is unique due to its specific substitution pattern and its ability to act as a substrate analog for various enzymes. Its chlorine atom at the 6-position allows for specific interactions with enzymes and receptors, making it a valuable tool in biochemical and medicinal research .

特性

分子式 |

C10H11ClN4O4 |

|---|---|

分子量 |

286.67 g/mol |

IUPAC名 |

(2R,3S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6?,7+,10-/m1/s1 |

InChIキー |

XHRJGHCQQPETRH-HMEJCUHCSA-N |

異性体SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |

正規SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

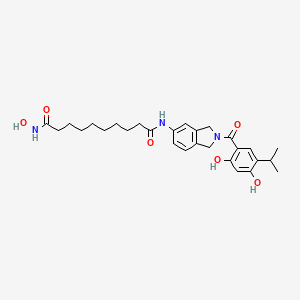

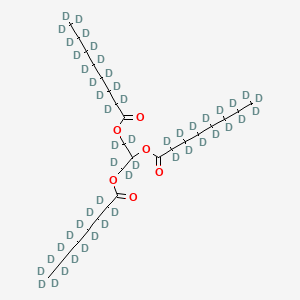

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)

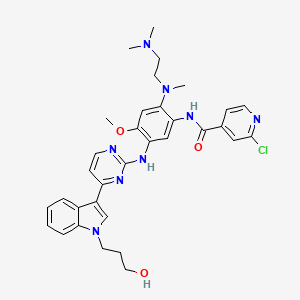

![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)

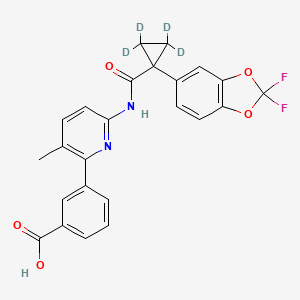

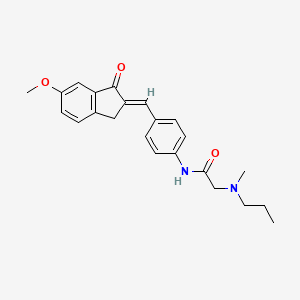

![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)